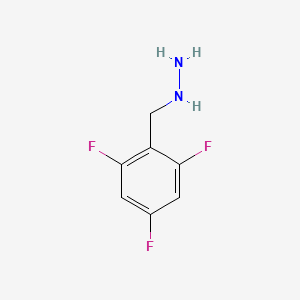

(2,4,6-Trifluorobenzyl)hydrazine

Description

Properties

Molecular Formula |

C7H7F3N2 |

|---|---|

Molecular Weight |

176.14 g/mol |

IUPAC Name |

(2,4,6-trifluorophenyl)methylhydrazine |

InChI |

InChI=1S/C7H7F3N2/c8-4-1-6(9)5(3-12-11)7(10)2-4/h1-2,12H,3,11H2 |

InChI Key |

JQNUOXPGJTWMNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)CNN)F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Trifluorobenzyl Halides with Hydrazine

- Method Description:

Hydrazine or hydrazine derivatives (e.g., hydrazine hydrate or hydrazine hydrochloride) react with trifluorobenzyl halides (such as trifluorobenzyl chloride or bromide) under reflux conditions in polar solvents like ethanol. The nucleophilic nitrogen of hydrazine displaces the halide, forming (2,4,6-Trifluorobenzyl)hydrazine. - Reaction Conditions:

- Solvent: Ethanol or similar polar protic solvents

- Temperature: Reflux (~78°C for ethanol)

- Reaction Time: Several hours (typically 6–12 h)

- Yield: Often exceeds 80% under optimized conditions

- Advantages:

- Straightforward and scalable

- High yield and purity achievable

- Notes:

- The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the benzyl halide, facilitating substitution.

- Careful control of stoichiometry and temperature is necessary to avoid side reactions or over-alkylation.

Detailed Reaction Conditions and Parameters

| Step | Reactants/Materials | Catalyst/Conditions | Temperature (°C) | Pressure (MPa) | Time (h) | Solvent | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2,4,6-Trifluorobenzonitrile + Raney Ni + NH3 | Hydrogen gas bubbling | 80–90 | 0.5–1 | 8–10 | Methanol + Ammonia | Hydrogenation to 2,4,6-trifluorobenzylamine |

| 2 | 2,4,6-Trifluorobenzyl halide + Hydrazine hydrate | Reflux | ~78 (ethanol reflux) | Atmospheric | 6–12 | Ethanol | Nucleophilic substitution to hydrazine derivative |

Mechanistic Insights

- The nucleophilic substitution involves the lone pair on the hydrazine nitrogen attacking the electrophilic benzylic carbon attached to the halide, displacing the halide ion.

- The electron-withdrawing fluorine atoms at positions 2, 4, and 6 increase the electrophilicity of the benzylic carbon, facilitating the substitution reaction.

- In the hydrogenation route, the nitrile group is reduced to a primary amine, which can then be converted to the hydrazine derivative by reaction with hydrazine or hydrazine salts.

Purification and Characterization

- After synthesis, the reaction mixture is typically filtered to remove catalysts (e.g., Raney nickel), followed by distillation or extraction to isolate the product.

- Purification may involve recrystallization or chromatographic techniques to achieve high purity.

- Characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm the structure and purity.

Research Findings and Applications

- The presence of trifluoromethyl groups significantly influences the electronic properties and stability of the hydrazine compound, enhancing its utility in medicinal chemistry.

- This compound serves as a key intermediate in the synthesis of heterocyclic compounds such as triazoles, which have potential pharmaceutical applications.

- The synthetic methods described provide efficient routes with good yields and scalability, suitable for both research and industrial production.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 2,4,6-Trifluorobenzyl halide | Hydrazine hydrate | Reflux in ethanol, 6–12 h | >80% | Simple, direct | Requires halide precursor |

| Hydrogenation of nitrile + hydrazine reaction | 2,4,6-Trifluorobenzonitrile | Raney Ni, H2, NH3; then hydrazine | 80–90°C, 0.5–1 MPa, 8–10 h | High | High purity intermediate, scalable | Multi-step, requires catalyst |

Chemical Reactions Analysis

Types of Reactions: (2,4,6-Trifluorobenzyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or nitriles.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: Nucleophilic substitution reactions can replace the hydrazine moiety with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of azides or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2,4,6-Trifluorobenzyl)hydrazine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,4,6-Trifluorobenzyl)hydrazine involves its interaction with molecular targets through the formation of covalent bonds or non-covalent interactions. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. Specific molecular targets and pathways may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Features

The trifluorobenzyl moiety distinguishes (2,4,6-Trifluorobenzyl)hydrazine from other hydrazine derivatives. Key comparisons include:

Electronic Effects : The fluorine atoms in this compound reduce electron density on the benzene ring, enhancing resistance to oxidative degradation compared to chloro- or methoxy-substituted analogs .

Industrial and Therapeutic Relevance

- Pharmaceuticals : Fluorinated hydrazines are explored for antitubercular, antiviral, and anticancer applications due to enhanced bioavailability .

- Propellants : Less fluorinated derivatives (e.g., MMH) are used in rocket fuels but carry neurotoxicity risks; pyridoxine is used to treat acute exposures .

Key Research Findings

Metabolic Stability : Fluorination in this compound likely reduces hepatic CYP450-mediated oxidation, extending half-life compared to chlorinated analogs .

Carcinogenicity Risk: While natural hydrazines (e.g., agaritine) are carcinogenic , synthetic fluorinated derivatives may offer safer profiles due to reduced biotransformation to reactive species .

Therapeutic Index : 1,2-bis(sulfonyl)hydrazines exhibit higher selectivity for cancer cells than this compound analogs, which remain understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.